molecular formula C10H14 B14333571 6-Methyl-2,3,4,5-tetrahydro-1H-indene CAS No. 99304-56-0

6-Methyl-2,3,4,5-tetrahydro-1H-indene

Cat. No.: B14333571
CAS No.: 99304-56-0
M. Wt: 134.22 g/mol
InChI Key: UCAIRUYOPTUKEN-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydro-1H-indene is a partially hydrogenated indene derivative featuring a methyl substituent at the 6-position of the fused bicyclic structure. Its core consists of a six-membered aromatic ring fused to a five-membered non-aromatic ring, with four hydrogens saturating the latter (positions 2–5) .

Properties

CAS No.

99304-56-0

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-indene

InChI

InChI=1S/C10H14/c1-8-5-6-9-3-2-4-10(9)7-8/h7H,2-6H2,1H3

InChI Key

UCAIRUYOPTUKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 6-Methyl-1H-indene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the cyclization of appropriate precursors under acidic conditions, followed by reduction.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and alcohols.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-Methyl-2,3,4,5-tetrahydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-indene involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

a) 2,3,4,5,6,7-Hexahydro-1H-indene-1-one (CAS 22118-00-9)
  • Structure : Fully saturated indene backbone with a ketone group at position 1.
  • Key Differences : The complete saturation (hexahydro) and ketone functional group distinguish it from 6-methyl-2,3,4,5-tetrahydro-1H-indene, which retains partial aromaticity and lacks a carbonyl group.
  • Physicochemical Data : Boiling point: 124–125°C (17 Torr); density: 1.0437 g/cm³ .
b) 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one
  • Structure : Partially saturated (dihydro) indene with methyl groups at positions 5 and 6 and a ketone at position 1.
  • Key Differences : Additional methyl substitution and a ketone group alter reactivity and hydrophobicity compared to the target compound .
c) 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 874-35-1)
  • Structure : Dihydroindene with methyl groups at positions 4 and 5.
  • Key Differences : Methyl substituents at different positions and a lack of tetrahydro saturation reduce structural similarity .
d) 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • Structure : A pyrido-indole fused system with tetrahydro saturation and a methyl group at position 4.
  • Key Differences : The nitrogen-containing pyrido ring introduces hydrogen-bonding capacity and electronic effects absent in the target compound .

Physicochemical Properties

Compound Saturation Functional Groups Key Data (if available) Source
This compound Tetrahydro Methyl (C6) N/A
2,3,4,5,6,7-Hexahydro-1H-indene-1-one Hexahydro Ketone (C1) BP: 124–125°C (17 Torr); Density: 1.0437 g/cm³
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one Dihydro Methyl (C5, C6), Ketone (C1) Hazard classification: H302, H315, H319 (toxic if swallowed, skin/eye irritation)

Key Observations :

  • Saturation level significantly impacts physical properties (e.g., boiling point, density) and stability.
  • Functional groups (e.g., ketones) enhance polarity and alter toxicity profiles .

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